molecular formula C8H9BBrClO3 B1371214 6-Bromo-2-chloro-3-ethoxyphenylboronic acid CAS No. 957121-15-2

6-Bromo-2-chloro-3-ethoxyphenylboronic acid

Cat. No. B1371214
CAS RN: 957121-15-2
M. Wt: 279.32 g/mol
InChI Key: KRYOSFPUNATDPK-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-ethoxyphenylboronic acid is a chemical compound with the molecular formula C8H9BBrClO3 . It is used in proteomics research .


Synthesis Analysis

This compound can be synthesized through various methods, including Suzuki-Miyaura coupling, palladium-catalyzed borylation, and direct arylation. Among these methods, Suzuki-Miyaura coupling is the most commonly used method for the synthesis of 6-Bromo-2-chloro-3-ethoxyphenylboronic acid.

Scientific Research Applications

Synthesis and Chemical Applications

  • Suzuki Cross-Coupling Reactions : Phenylboronic acids, including derivatives like 6-bromo-2-chloro-3-ethoxyphenylboronic acid, are used in Suzuki cross-coupling reactions. These reactions are pivotal for creating novel heteroarylpyridine derivatives, which are crucial in various chemical syntheses (Parry et al., 2002).

  • Chemical Transformation Studies : Research on bromo-derivatives of ethoxypyridine, closely related to 6-bromo-2-chloro-3-ethoxyphenylboronic acid, helps in understanding the transformation behaviors of these compounds when exposed to different chemical conditions (Hertog & Bruyn, 2010).

  • Spectroscopy and Computational Studies : Detailed spectroscopic analysis (like FT-IR, FT-Raman, and NMR) and computational studies (DFT calculations) of similar bromo-ethoxyphenylboronic acids provide insights into their molecular geometry, vibrational frequencies, and other physicochemical properties, which are essential for their application in various scientific fields (Şaş et al., 2015).

  • Antiviral and Cytostatic Activity Studies : Bromophenol derivatives, related to 6-bromo-2-chloro-3-ethoxyphenylboronic acid, have been studied for their potential antiviral and cytostatic activities, indicating their significance in pharmaceutical research (Hocková et al., 2003).

Material Science and Industrial Applications

  • Synthesis of Organic Electronic Materials : These compounds are used in the synthesis of organic materials like thiophene derivatives, which have applications in electronic devices. Their electronic properties can be tuned by the various substituents present on the arylboronic acids (Ikram et al., 2015).

  • Crystal Structure Analysis : Analysis of the crystal structures of halophenylboronic acids, which are structurally similar to 6-bromo-2-chloro-3-ethoxyphenylboronic acid, aids in understanding their supramolecular architecture. This knowledge is crucial in material science for designing new materials with desired properties (Shimpi et al., 2007).

  • Industrial Scale Synthesis : The compound also finds use in the industrial-scale synthesis of key intermediates for the manufacturing of therapeutic agents, showcasing its importance in large-scale pharmaceutical production (Zhang et al., 2022).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(6-bromo-2-chloro-3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYOSFPUNATDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OCC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656921
Record name (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-ethoxyphenylboronic acid

CAS RN

957121-15-2
Record name (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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